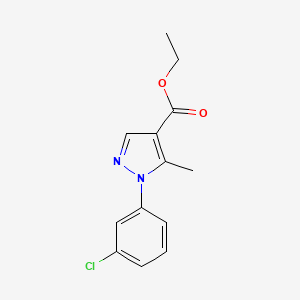

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS No.: 6630-70-2

Cat. No.: VC16136137

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6630-70-2 |

|---|---|

| Molecular Formula | C13H13ClN2O2 |

| Molecular Weight | 264.71 g/mol |

| IUPAC Name | ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |

| Standard InChI Key | FRWOHDBARSUUKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C |

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.71 g/mol |

| Solubility | Moderate in organic solvents (e.g., DCM, EtOAc) |

| Boiling Point | Not reported (estimated >250°C) |

| LogP (Partition Coefficient) | ~2.8 (predicted) |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically follows a multi-step protocol involving cyclization and functional group interconversion. A representative pathway, derived from analogous pyrazole syntheses , is outlined below:

-

Formation of the Pyrazole Core:

-

Esterification:

-

Functionalization:

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | , MeOH, reflux | 70–85% |

| Esterification | , EtOH, 0–20°C | 80% |

| Methylation | , NaH, THF | 65–75% |

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

The position and nature of substituents significantly influence pharmacological properties:

Table 3: Bioactivity Comparison of Pyrazole Derivatives

The ethyl ester group in the target compound enhances metabolic stability compared to methyl esters, while the 3-chlorophenyl substituent improves target selectivity over 4-chloro analogues .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., ester-to-acid conversion for improved solubility) .

-

Combinatorial Chemistry: Utilized in high-throughput synthesis libraries due to modular substituent chemistry .

Agrochemical Uses

Pyrazole derivatives are employed in herbicide and pesticide formulations, leveraging their heterocyclic reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume